molecular formula C8H8ClF4N B6245368 3-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride CAS No. 2408958-08-5

3-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride

Cat. No. B6245368
CAS RN: 2408958-08-5
M. Wt: 229.6
InChI Key:
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Description

3-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride is a compound that belongs to the field of pharmaceutical chemical synthesis . It is a white crystalline powder and has been used as a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .


Synthesis Analysis

The synthesis of 3-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride involves several steps . The process begins with the dissolution of compound B in an organic solvent, followed by a reaction with tert-butyl carbamate, 4, 5-bis (diphenylphosphine) -9, 9-dimethylxanthene, alkali, and a catalyst under the protection of nitrogen to obtain compound C . Compound C is then dissolved in an organic solvent and reacted with an organic solvent of hydrogen chloride to obtain the target product, compound D . Compound B is prepared by self-made synthesis by taking 4-bromo-2-fluorobenzotrifluoride as a raw material .


Molecular Structure Analysis

The molecular formula of 3-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride is C7H5F4N . The average mass is 179.115 Da and the monoisotopic mass is 179.035812 Da .


Chemical Reactions Analysis

The synthesis of 3-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride involves a series of chemical reactions . The method has the advantages of mild reaction conditions, simple synthesis operation, and higher yield of the prepared product .


Physical And Chemical Properties Analysis

3-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride is a white crystalline powder . Its molecular formula is C7H5F4N, with an average mass of 179.115 Da and a monoisotopic mass of 179.035812 Da .

Mechanism of Action

While the specific mechanism of action of 3-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride is not explicitly mentioned in the search results, it is known that it has been used as a reactant in the synthesis of methylguanidine derivatives . These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Safety and Hazards

The compound is considered toxic in contact with skin, harmful if swallowed or inhaled, and can cause skin and eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and handle the compound only under a chemical fume hood .

Future Directions

The compound has been used in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . This suggests potential future applications in the development of treatments for neurodegenerative disorders such as Alzheimer’s and epilepsy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride involves the introduction of a fluoro group, a methyl group, and a trifluoromethyl group onto aniline, followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Aniline", "3-fluoro-2-methylbenzoyl chloride", "trifluoroacetic acid", "sodium hydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 3-fluoro-2-methylbenzoyl chloride is reacted with aniline in the presence of sodium hydride to form 3-fluoro-2-methyl-4-(trifluoromethyl)aniline.", "Step 2: Trifluoroacetic acid is added to the reaction mixture to quench any remaining sodium hydride and to protonate the amine group.", "Step 3: The product is extracted with diethyl ether and washed with water to remove any impurities.", "Step 4: Hydrochloric acid is added to the ether solution to form the hydrochloride salt of 3-fluoro-2-methyl-4-(trifluoromethyl)aniline.", "Step 5: The product is isolated by filtration and drying." ] }

CAS RN

2408958-08-5

Molecular Formula

C8H8ClF4N

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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